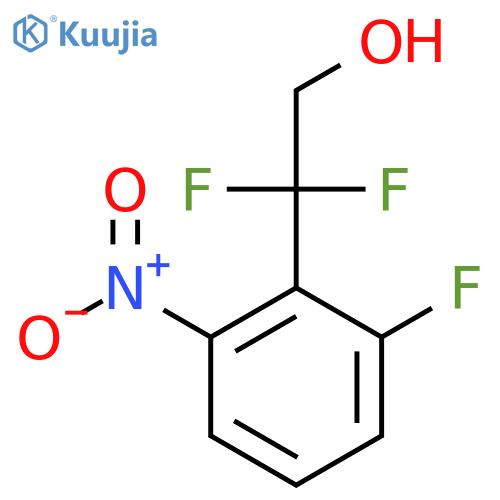

Cas no 2229261-39-4 (2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol)

2229261-39-4 structure

商品名:2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol

- 2229261-39-4

- EN300-1947566

-

- インチ: 1S/C8H6F3NO3/c9-5-2-1-3-6(12(14)15)7(5)8(10,11)4-13/h1-3,13H,4H2

- InChIKey: HRUOUWRMYLXGRY-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1C(=CC=CC=1[N+](=O)[O-])F)F

計算された属性

- せいみつぶんしりょう: 221.02997754g/mol

- どういたいしつりょう: 221.02997754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947566-1g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-5.0g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 5g |

$3520.0 | 2023-05-31 | ||

| Enamine | EN300-1947566-0.25g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-2.5g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-0.05g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-10g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-5g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-0.5g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1947566-1.0g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-1947566-10.0g |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |

2229261-39-4 | 10g |

$5221.0 | 2023-05-31 |

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2229261-39-4 (2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量